molecular formula C10H15N3O2 B2490566 methyl ((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)carbamate CAS No. 1448062-76-7

methyl ((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)carbamate

Cat. No. B2490566
CAS RN: 1448062-76-7
M. Wt: 209.249
InChI Key: DTKFQKXJNUOQDO-UHFFFAOYSA-N
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Description

"Methyl ((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)carbamate" belongs to a class of compounds known for their diverse applications in organic synthesis and potential biological activities. This compound is structurally characterized by the presence of a pyrazole ring, a common feature in many bioactive molecules.

Synthesis Analysis

  • The synthesis of pyrazole derivatives, such as the one , often involves reactions with methyl isocyanate to yield corresponding carbamates. These synthesis processes are characterized by their use of specific reagents and conditions that influence the yield and purity of the final product (Lee, Park, & Kim, 1989).

Molecular Structure Analysis

  • The molecular structure of pyrazole derivatives is often analyzed using techniques like X-ray diffraction, NMR spectroscopy, and DFT calculations. These methods provide insights into the compound's crystal structure and electronic properties (Shen, Huang, Diao, & Lei, 2012).

Chemical Reactions and Properties

  • Pyrazole derivatives exhibit a range of chemical reactions, including cyclization and reactions with various electrophiles. The reactivity of these compounds is influenced by their electronic structure and the presence of functional groups (Smyth et al., 2007).

Physical Properties Analysis

  • The physical properties of pyrazole derivatives, including melting points, solubility, and stability, are crucial for their application in different fields. These properties are often determined experimentally and are key in the compound's handling and storage (Gvozdev et al., 2019).

Chemical Properties Analysis

  • The chemical properties, such as acidity, basicity, and reactivity towards various reagents, define the utility of pyrazole derivatives in chemical synthesis and potential biological applications. These properties are often assessed through experimental and theoretical studies (Rao et al., 1999).

Scientific Research Applications

Synthesis and Chemical Properties

  • The study by Smyth et al. (2007) explored the reaction of 2-(5-amino-4-carbamoyl-1-methyl-1H-pyrazol-3-yl)acetic acid with triethylorthoformate, highlighting the sensitivity of cyclisation outcomes to the nature of reagents and acidity of the reaction medium. This work demonstrates the potential for producing interesting bicyclic heterocycles from a single starting material, emphasizing the chemical versatility of pyrazole derivatives Smyth et al., 2007.

Biological Activities

  • The synthesis and evaluation of novel 1,2,5-trisubstituted benzimidazoles as potential antitumor agents were described by Abonía et al. (2011). This research produced compounds that exhibited significant activity against various cancer cell lines, highlighting the therapeutic potential of pyrazole derivatives in oncology Abonía et al., 2011.

  • Kalaria et al. (2014) reported the synthesis, characterization, and biological screening of novel 5-imidazopyrazole incorporated fused pyran motifs. This study assessed their antibacterial, antituberculosis, and antimalarial activities, showcasing the broad spectrum of biological efficacy of pyrazole derivatives Kalaria et al., 2014.

Environmental and Agricultural Applications

  • Lee et al. (1989) explored the herbicidal activity of 1,3-dimethyl-4-acyl-pyrazol-5-yl carbamates, indicating a selective phytotoxicity that could inform the development of targeted agricultural chemicals. This study points to the potential use of pyrazole derivatives in developing selective herbicides Lee et al., 1989.

Additional Insights

  • The development of carbamates with insecticidal activity, as shown by Gubler et al. (1968), illustrates the versatility of carbamate derivatives in pest control applications. The study discussed the synthesis and properties of various carbamates, including those based on pyrazole structures, highlighting their potential in developing new insecticides Gubler et al., 1968.

Safety and Hazards

The safety and hazards associated with a pyrazole derivative would depend on its specific structure. Some pyrazole derivatives may be harmful if swallowed, cause skin irritation, or cause serious eye damage .

Future Directions

Pyrazole derivatives are a focus of ongoing research due to their wide range of biological activities. Future research may focus on developing new synthesis methods, exploring their biological activities, and developing them into effective drugs .

properties

IUPAC Name

methyl N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-13-9(7-3-4-7)5-8(12-13)6-11-10(14)15-2/h5,7H,3-4,6H2,1-2H3,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTKFQKXJNUOQDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CNC(=O)OC)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl ((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)carbamate

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